molecular formula C12H9ClO4S2 B1283936 Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate CAS No. 113387-58-9

Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate

Cat. No.: B1283936
CAS No.: 113387-58-9
M. Wt: 316.8 g/mol
InChI Key: PVEJBOPTYAPXOM-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate is an organosulfur compound with a complex structure that includes a thiophene ring substituted with a chlorosulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate typically involves the chlorosulfonylation of a thiophene derivative. One common method includes the reaction of 3-methylthiophene-2-carboxylate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamides and Sulfonates: Formed from substitution reactions.

    Thiophene Derivatives: Resulting from reduction reactions.

    Sulfonic Acids: Produced through oxidation reactions.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate exerts its effects involves its ability to act as an electrophile in various chemical reactions. The chlorosulfonyl group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions readily. This reactivity is crucial for its role in organic synthesis and other applications .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate is unique due to the presence of both the chlorosulfonyl and phenyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4S2/c1-17-12(14)11-10(19(13,15)16)7-9(18-11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEJBOPTYAPXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556532
Record name Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113387-58-9
Record name Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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